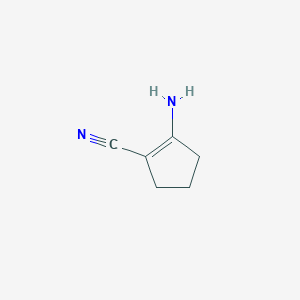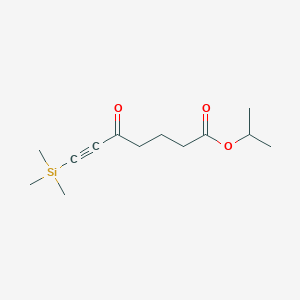
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the propargyl ester family and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate works by inhibiting the activity of enzymes that are involved in the synthesis of complex organic molecules. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity makes Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate a valuable tool in the development of new drugs and pharmaceuticals.
Effets Biochimiques Et Physiologiques
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions, making it a valuable tool in the development of new drugs and pharmaceuticals. However, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate can be difficult to work with due to its sensitivity to air and moisture. This can make it challenging to handle in a laboratory setting.
Orientations Futures
There are a number of future directions for research on Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate. One area of research is the development of new drugs and pharmaceuticals that use Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate as a key reagent. Another area of research is the investigation of the mechanism of action of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate, particularly its inhibition of enzyme activity. Finally, there is potential for research into the development of new methods for synthesizing Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate that are more efficient and cost-effective.
Méthodes De Synthèse
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is synthesized through a multistep process that involves the reaction of propargyl alcohol with trimethylsilyl chloride to form propargyl trimethylsilyl ether. The resulting compound is then reacted with ethyl chloroformate to produce propargyl ethyl carbonate. Finally, the propargyl ethyl carbonate is reacted with isopropyl magnesium chloride to yield Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate.
Applications De Recherche Scientifique
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1251537-12-8 |
|---|---|
Nom du produit |
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate |
Formule moléculaire |
C13H22O3Si |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C13H22O3Si/c1-11(2)16-13(15)8-6-7-12(14)9-10-17(3,4)5/h11H,6-8H2,1-5H3 |
Clé InChI |
FBDHDCBVNJTFOM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C |
SMILES canonique |
CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
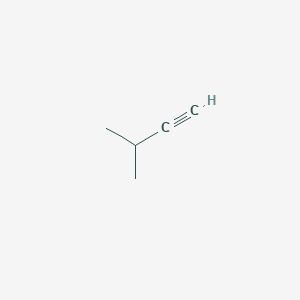
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
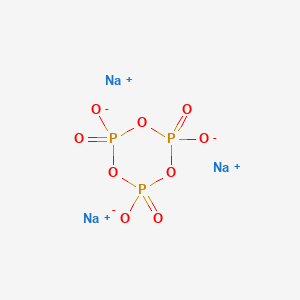
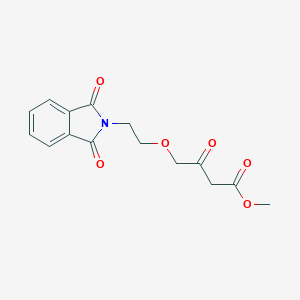
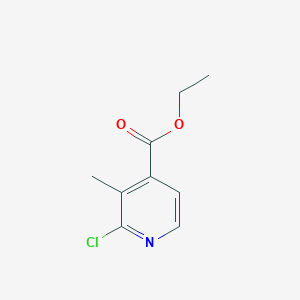
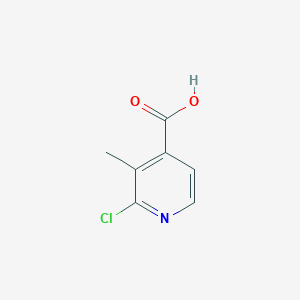
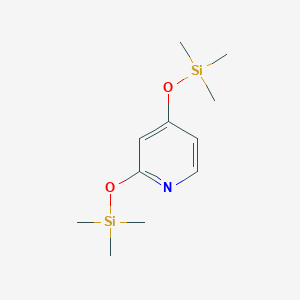
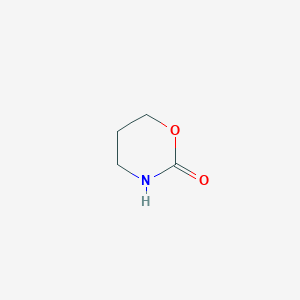
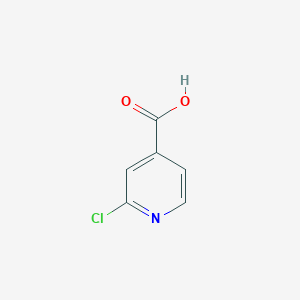
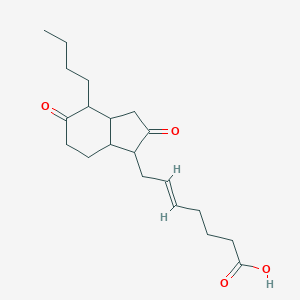
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)

